4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea under reflux conditions in the presence of a catalytic amount of hydrochloric acid . The reaction mixture is then cooled, and the product is isolated by filtration and purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 4-Chloro-1-isobutyl-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another heterocyclic compound with a similar aldehyde functional group.
4-Hydroxy-2-quinolone: A compound with a similar pyridine ring structure.
Uniqueness
4-Chloro-1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and isobutyl group differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
4-chloro-6-methyl-1-(2-methylpropyl)-2-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)5-13-8(3)4-10(12)9(6-14)11(13)15/h4,6-7H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIYUCVIIFHRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(C)C)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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